2-(4-Aminophenyl)-6-nitroquinoline-4-carboxylic acid
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Overview
Description
2-(4-Aminophenyl)-6-nitroquinoline-4-carboxylic acid is a heterocyclic aromatic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoline core substituted with an aminophenyl group at the 2-position, a nitro group at the 6-position, and a carboxylic acid group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-6-nitroquinoline-4-carboxylic acid typically involves multi-step organic reactions One common synthetic route starts with the nitration of quinoline derivatives to introduce the nitro group at the 6-position
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of continuous flow reactors and automated synthesis platforms can also improve the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-6-nitroquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, esters, amides, and other substituted quinoline derivatives .
Scientific Research Applications
2-(4-Aminophenyl)-6-nitroquinoline-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-6-nitroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through interactions with DNA or other cellular components .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Aminophenyl)-6-nitroquinoline-4-carboxylic acid include:
- 2-(4-Aminophenyl)benzothiazole
- 2-(4-Aminophenyl)benzoxazole
- 2-(4-Aminophenyl)benzimidazole .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly suitable for specific applications, such as in the development of fluorescent probes or as a precursor for the synthesis of more complex molecules .
Properties
CAS No. |
475474-44-3 |
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Molecular Formula |
C16H11N3O4 |
Molecular Weight |
309.28 g/mol |
IUPAC Name |
2-(4-aminophenyl)-6-nitroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H11N3O4/c17-10-3-1-9(2-4-10)15-8-13(16(20)21)12-7-11(19(22)23)5-6-14(12)18-15/h1-8H,17H2,(H,20,21) |
InChI Key |
MCBVKVIWPKUHBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)C(=O)O)N |
Origin of Product |
United States |
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